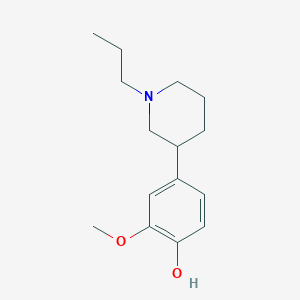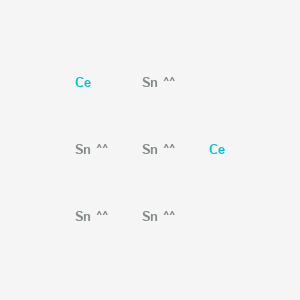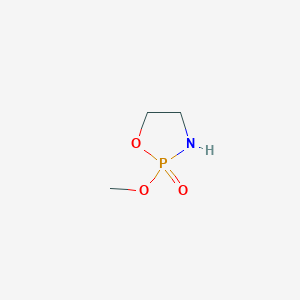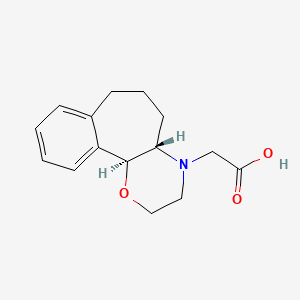![molecular formula C12H13ClOS B14317841 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride CAS No. 112233-98-4](/img/structure/B14317841.png)
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclohexene structure with a carbonyl chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclohexene intermediates. One common method includes the Friedel-Crafts acylation of thiophene with cyclohex-3-ene-1-carbonyl chloride under acidic conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiophenol (C6H5SH) are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, amides, esters, and thioesters .
科学的研究の応用
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals
作用機序
The mechanism of action of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Methylcyclohexene: Used as a reagent or intermediate to derive other organic compounds.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents, used in materials science and pharmaceuticals.
Uniqueness
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is unique due to its combination of a thiophene ring and a cyclohexene structure with a reactive carbonyl chloride group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
112233-98-4 |
|---|---|
分子式 |
C12H13ClOS |
分子量 |
240.75 g/mol |
IUPAC名 |
2-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C12H13ClOS/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1,3-5,7,9,11H,2,6,8H2 |
InChIキー |
JCSUCPZQJGMFFG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C=C1)CC2=CC=CS2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)

![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)


![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
